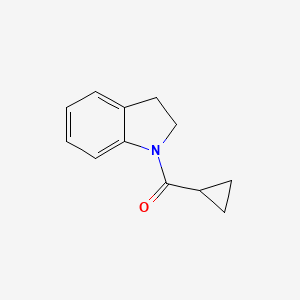
2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile are generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wirkmechanismus
Mode of Action
It is suggested that the biological activities of similar compounds, like trifluoromethylpyridines, are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Similar compounds, such as pyrimidinamine derivatives, are known to inhibit mitochondrial complex i, affecting the electron transport chain .
Result of Action
Similar compounds, such as pyrimidinamine derivatives, are known to have significant biological activity, including fungicidal activity .
Action Environment
Similar compounds, such as pyrimidinamine derivatives, are used in various environments, including agricultural and pharmaceutical applications .
Zukünftige Richtungen
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP derivatives, such as 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile, will be discovered in the future .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile involves the reaction of 2-chloro-6-(difluoromethyl)pyridine with cyanogen bromide in the presence of a base.", "Starting Materials": [ "2-chloro-6-(difluoromethyl)pyridine", "cyanogen bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 2-chloro-6-(difluoromethyl)pyridine in a suitable solvent (e.g. DMF), add the base and stir for a few minutes.", "Add cyanogen bromide to the reaction mixture and stir for several hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography or recrystallization to obtain 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile as a white solid." ] } | |
CAS-Nummer |
1662687-58-2 |
Molekularformel |
C7H3ClF2N2 |
Molekulargewicht |
188.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



